molecular formula C10H9N3O B13493167 6-(4-Methyl-1h-imidazol-1-yl)-3-pyridinecarboxaldehyde

6-(4-Methyl-1h-imidazol-1-yl)-3-pyridinecarboxaldehyde

Cat. No.: B13493167
M. Wt: 187.20 g/mol
InChI Key: YJIURICXCHFAJK-UHFFFAOYSA-N
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Description

6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, organometallic compounds

Major Products

    Oxidation: 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid

    Reduction: 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid
  • 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-methanol
  • 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-amine

Uniqueness

6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both an imidazole ring and a pyridine ring, along with an aldehyde functional group. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

6-(4-methylimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-8-5-13(7-12-8)10-3-2-9(6-14)4-11-10/h2-7H,1H3

InChI Key

YJIURICXCHFAJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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